

# Application Notes and Protocols: Xenon-123 as a Precursor for Radiopharmaceuticals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Xenon-123

Cat. No.: B1222699

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Xenon-123** ( $^{123}\text{Xe}$ ) as a precursor for the production of high-purity Iodine-123 ( $^{123}\text{I}$ ), a critical radionuclide for single-photon emission computed tomography (SPECT) imaging. The following sections detail the production of  $^{123}\text{Xe}$ , its decay to  $^{123}\text{I}$ , and the subsequent use of  $^{123}\text{I}$  in the synthesis of radiopharmaceuticals.

## Introduction

Iodine-123 is a nearly ideal radionuclide for diagnostic imaging in nuclear medicine.<sup>[1][2][3]</sup> Its 159 keV gamma-ray emission is well-suited for modern gamma cameras, providing excellent image resolution with a lower radiation dose to the patient compared to other iodine isotopes like  $^{131}\text{I}$ .<sup>[2][3]</sup> The indirect production of  $^{123}\text{I}$  via the decay of its precursor,  $^{123}\text{Xe}$ , is the preferred method for obtaining high-purity  $^{123}\text{I}$ , which is essential for the quality and safety of radiopharmaceuticals.<sup>[3][4][5]</sup> This method significantly reduces the contamination from other iodine radioisotopes, such as  $^{124}\text{I}$ , which can degrade image quality and increase the patient's radiation burden.<sup>[3][4]</sup>

**Xenon-123** is produced in a cyclotron by the proton bombardment of enriched Xenon-124 ( $^{124}\text{Xe}$ ).<sup>[1][2][4]</sup> The gaseous nature of xenon allows for its efficient separation from the target material and subsequent transport to a separate vessel for decay into  $^{123}\text{I}$ .<sup>[3][6]</sup> This process yields high-purity  $^{123}\text{I}$  suitable for labeling a variety of molecules for diagnostic imaging applications in oncology, cardiology, and neurology.<sup>[7][8]</sup>

## Physical Properties of Xenon-123 and Iodine-123

A summary of the key physical properties of  $^{123}\text{Xe}$  and  $^{123}\text{I}$  is presented in the table below.

| Property             | Xenon-123 ( $^{123}\text{Xe}$ )                          | Iodine-123 ( $^{123}\text{I}$ ) |
|----------------------|----------------------------------------------------------|---------------------------------|
| Half-life            | 2.08 hours                                               | 13.22 hours[2][9]               |
| Decay Mode           | Electron Capture (EC), $\beta^+$                         | Electron Capture (EC)[2]        |
| Primary Gamma Energy | Not applicable for imaging                               | 159 keV[1][2][8][10]            |
| Parent Isotope       | $^{123}\text{Cs}$ (via $^{124}\text{Xe}(p,2n)$ reaction) | $^{123}\text{Xe}$ [2][8][10]    |
| Daughter Isotope     | $^{123}\text{I}$                                         | $^{123}\text{Te}$ (stable)[2]   |

## Production of High-Purity Iodine-123 from Xenon-123

The production of high-purity  $^{123}\text{I}$  from a  $^{123}\text{Xe}$  precursor involves two main stages: the production of  $^{123}\text{Xe}$  via cyclotron bombardment and the subsequent separation and decay of  $^{123}\text{Xe}$  to yield  $^{123}\text{I}$ .

## Production of Xenon-123

**Xenon-123** is produced by irradiating highly enriched  $^{124}\text{Xe}$  gas with protons in a cyclotron.[1][4] The primary nuclear reactions are:

- $^{124}\text{Xe}(p,pn)^{123}\text{Xe}$
- $^{124}\text{Xe}(p,2n)^{123}\text{Cs} \rightarrow {^{123}\text{Xe}}$

The production yield of  $^{123}\text{I}$  is dependent on several factors, including proton energy, beam current, irradiation time, and the design of the xenon target. Both gaseous and solid (cryogenic)  $^{124}\text{Xe}$  targets have been developed for this purpose.[5][9][11]

| Parameter                                | Value                                        | Reference |
|------------------------------------------|----------------------------------------------|-----------|
| Target Material                          | Enriched Xenon-124 ( $^{124}\text{Xe}$ ) gas | [1][4]    |
| Proton Energy                            | 15 - 34 MeV                                  | [12]      |
| Predicted Production Yield               | ~150 mCi/ $\mu\text{Ah}$ (solid target)      | [9][13]   |
| Bulk Yield                               | 350 MBq/ $\mu\text{Ah}$ (gas target)         | [14]      |
| Radionuclidic Purity of $^{123}\text{I}$ | > 99.9%                                      | [12]      |

## Experimental Protocol: Production of Xenon-123

This protocol outlines the general steps for the production of  $^{123}\text{Xe}$  using a cyclotron and a gaseous  $^{124}\text{Xe}$  target system.

### Materials:

- Highly enriched (>99%)  $^{124}\text{Xe}$  gas
- Cyclotron capable of delivering a proton beam of 15-34 MeV
- Gas target assembly designed for high-pressure operation
- Cryogenic system for xenon recovery
- Remote handling system for radioactive materials

### Procedure:

- Target Preparation:** The gas target vessel is evacuated and then filled with enriched  $^{124}\text{Xe}$  gas to a specific pressure.
- Irradiation:** The target is bombarded with a proton beam from the cyclotron. The proton energy, beam current, and irradiation time are optimized to maximize the production of  $^{123}\text{Xe}$  while minimizing the formation of impurities.

- **Xenon-123 Transfer:** Following irradiation, the gaseous contents of the target, now containing  $^{123}\text{Xe}$ , are transferred to a shielded decay vessel. This transfer is typically achieved using a cryogenic trapping system, which freezes the xenon gas.
- **Xenon-124 Recovery:** The expensive enriched  $^{124}\text{Xe}$  is recovered for reuse by carefully controlling the temperature of the cryogenic trap to selectively vaporize and transfer the  $^{124}\text{Xe}$  back to a storage cylinder, leaving the less volatile decay products behind.

## Decay of Xenon-123 to Iodine-123

The produced  $^{123}\text{Xe}$  is allowed to decay in a shielded vessel.  $^{123}\text{Xe}$  decays to  $^{123}\text{I}$  via electron capture with a half-life of 2.08 hours.



[Click to download full resolution via product page](#)

## Experimental Protocol: Separation of Iodine-123

Once a sufficient amount of  $^{123}\text{Xe}$  has decayed to  $^{123}\text{I}$  (typically after several hours), the  $^{123}\text{I}$  is separated from the remaining xenon and the inner walls of the decay vessel.

### Materials:

- Decay vessel containing  $^{123}\text{I}$
- High-purity water or dilute sodium hydroxide solution
- Ion exchange columns for purification
- Sterile filtration unit

**Procedure:**

- Elution: The inner surface of the decay vessel, where the  $^{123}\text{I}$  has been deposited, is rinsed with a small volume of high-purity water or a dilute sodium hydroxide solution to elute the  $^{123}\text{I}$ .
- Purification: The resulting  $^{123}\text{I}$  solution is passed through a series of ion exchange columns to remove any metallic or other chemical impurities.
- Sterilization: The purified  $[^{123}\text{I}]$ iodide solution is passed through a sterile filter (0.22  $\mu\text{m}$ ) into a sterile, pyrogen-free vial.
- Quality Control: The final product undergoes rigorous quality control tests, including determination of radionuclidic and radiochemical purity (typically by gamma spectroscopy and chromatography), pH, and sterility.

## Radiolabeling with Iodine-123

The high-purity  $[^{123}\text{I}]$ iodide produced from the decay of  $^{123}\text{Xe}$  can be used to label a variety of molecules for diagnostic imaging. Below are outlines of the radiolabeling protocols for two important  $^{123}\text{I}$ -radiopharmaceuticals.

### **$[^{123}\text{I}]$ Metaiodobenzylguanidine ( $[^{123}\text{I}]$ MIBG)**

$[^{123}\text{I}]$ MIBG is a norepinephrine analog used for the scintigraphic imaging of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma, and for the assessment of cardiac sympathetic innervation.[\[7\]](#)[\[15\]](#)[\[16\]](#)



[Click to download full resolution via product page](#)

#### Experimental Protocol: Radiolabeling of MIBG with <sup>123</sup>I

The radiolabeling of MIBG with <sup>123</sup>I typically involves a five-step process that can be performed on a semi-automated synthesis module.[7]

#### Materials:

- [<sup>123</sup>I]Sodium iodide in dilute NaOH solution
- MIBG precursor (e.g., N-(3-bromobenzyl)guanidine)
- Reaction buffer (e.g., ammonium sulfate in acetic acid)

- High-performance liquid chromatography (HPLC) system for purification
- Sterile vials and filters

**Procedure:**

- Loading: The MIBG precursor and the  $[^{123}\text{I}]$ sodium iodide solution are loaded into the reaction vessel of the synthesis module.
- Radiolabeling: The reaction mixture is heated to facilitate the radioiodination of the precursor. Reaction conditions (temperature and time) are optimized for high labeling efficiency.
- Purification: The reaction mixture is transferred to an HPLC system to separate the  $[^{123}\text{I}]$ MIBG from unreacted  $[^{123}\text{I}]$ iodide and by-products.
- Extraction and Formulation: The purified  $[^{123}\text{I}]$ MIBG fraction is collected, the solvent is evaporated, and the final product is formulated in a physiologically compatible solution (e.g., saline with stabilizers).
- Sterile Filtration and Quality Control: The final  $[^{123}\text{I}]$ MIBG solution is passed through a sterile filter into a sterile vial. Quality control tests are performed to ensure radiochemical purity, pH, sterility, and apyrogenicity.

## **$[^{123}\text{I}]$ Ioflupane (DaTscan™)**

$[^{123}\text{I}]$ Ioflupane is a cocaine analog that binds to dopamine transporters (DaT) in the brain. It is used in SPECT imaging to assist in the evaluation of adult patients with suspected Parkinsonian syndromes.[\[17\]](#)[\[18\]](#)

### Experimental Protocol: Preparation and Administration of $[^{123}\text{I}]$ Ioflupane

$[^{123}\text{I}]$ Ioflupane is typically supplied as a ready-to-inject solution from the manufacturer. The following protocol outlines the steps for its administration.

**Materials:**

- $[^{123}\text{I}]$ Ioflupane (DaTscan™) sterile solution

- Thyroid blocking agent (e.g., potassium iodide oral solution)
- Sterile syringe and needle
- Intravenous administration set

#### Procedure:

- Patient Preparation: At least one hour prior to the administration of  $[^{123}\text{I}]$ loflupane, the patient is given a thyroid blocking agent to reduce the uptake of free  $[^{123}\text{I}]$ iodide by the thyroid gland. [\[19\]](#)
- Dose Preparation: The required dose of  $[^{123}\text{I}]$ loflupane is drawn into a sterile syringe using aseptic technique. The activity of the dose is measured in a dose calibrator.
- Administration: The  $[^{123}\text{I}]$ loflupane is administered as a slow intravenous injection over at least 15-20 seconds.[\[20\]](#)
- Imaging: SPECT imaging of the brain is typically performed 3 to 6 hours after the injection to allow for optimal uptake of the radiotracer in the striatum.[\[18\]](#)[\[20\]](#)

## Conclusion

The use of **Xenon-123** as a precursor for the production of Iodine-123 provides a reliable method for obtaining high-purity  $^{123}\text{I}$ , which is essential for the synthesis of high-quality radiopharmaceuticals. The detailed protocols and data presented in these application notes are intended to guide researchers and professionals in the production and application of  $^{123}\text{I}$ -labeled compounds for diagnostic imaging. Adherence to these protocols and rigorous quality control are paramount to ensure the safety and efficacy of these valuable diagnostic agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [openmedscience.com](http://openmedscience.com) [openmedscience.com]
- 2. Iodine-123 - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. [scispace.com](http://scispace.com) [scispace.com]
- 4. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. [osti.gov](http://osti.gov) [osti.gov]
- 6. US4622201A - Gas-target method for the production of iodine-123 - Google Patents [[patents.google.com](https://patents.google.com)]
- 7. Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 8. [radiocode.com](http://radiocode.com) [radiocode.com]
- 9. Computer simulation techniques to design Xenon-124 solid target for iodine-123 production - International Journal of Radiation Research - [[ijrr.com](https://ijrr.com)]
- 10. [radiopaedia.org](http://radiopaedia.org) [radiopaedia.org]
- 11. [ijrr.com](http://ijrr.com) [ijrr.com]
- 12. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [[inis.iaea.org](https://inis.iaea.org)]
- 13. Design of Solid Form Xenon-124 Target for Producing I-123 Radioisotope Using Computer Simulation Techniques (Conference) | OSTI.GOV [[osti.gov](https://osti.gov)]
- 14. [zyklotron-ag.de](http://zyklotron-ag.de) [zyklotron-ag.de]
- 15. [radiopaedia.org](http://radiopaedia.org) [radiopaedia.org]
- 16. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 17. [radiopaedia.org](http://radiopaedia.org) [radiopaedia.org]
- 18. What is the mechanism of Ioflupane-I-123? [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 19. These highlights do not include all the information needed to use DATSCAN safely and effectively. See full prescribing information for DATSCAN. DATSCAN (ioflupane I 123 injection), for intravenous use Initial U.S. Approval: 2011 [[dailymed.nlm.nih.gov](https://dailymed.nlm.nih.gov)]
- 20. [nucmedtutorials.com](http://nucmedtutorials.com) [nucmedtutorials.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Xenon-123 as a Precursor for Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1222699#xenon-123-as-a-precursor-for-radiopharmaceuticals>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)